molecular formula C18H17FN2O3 B4981765 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione

3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione

Cat. No.: B4981765
M. Wt: 328.3 g/mol
InChI Key: QAEDUQJMDKCNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring two aromatic substituents: a 4-ethoxy-phenylamino group at position 3 and a 2-fluoro-phenyl group at position 1. The pyrrolidine-2,5-dione core is a five-membered lactam ring with two ketone groups, contributing to its planar structure and hydrogen-bonding capabilities. Such derivatives are explored for therapeutic applications, including anticonvulsant and enzyme inhibitory activities, as seen in structurally related compounds .

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-2-24-13-9-7-12(8-10-13)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEDUQJMDKCNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy and fluoro groups: These functional groups can be introduced through substitution reactions using reagents like ethyl iodide and fluorobenzene under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug discovery and development. This article explores its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that pyrrolidine derivatives can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival .

Case Study: Protein Kinase Inhibition

A study focusing on pyrrolidine derivatives demonstrated their ability to inhibit specific protein kinases involved in cancer pathways. These findings suggest that the compound could be developed into a therapeutic agent targeting malignancies.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Similar derivatives have been explored for their ability to modulate inflammatory responses through the inhibition of specific pathways involved in cytokine production .

Case Study: Cytokine Modulation

Research has shown that certain pyrrolidine derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties, warranting further exploration.

Neurological Applications

There is emerging interest in the neurological applications of pyrrolidine-based compounds. Some studies have suggested that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study: Neurotransmitter Interaction

A study investigated the effects of pyrrolidine derivatives on neurotransmitter receptors, revealing significant interactions that could lead to neuroprotective effects. This opens avenues for research into the compound's potential use in treating conditions like Alzheimer's disease.

Table 1: Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Pyrrolidine Derivative AAnti-inflammatoryTBD
Pyrrolidine Derivative BNeuroprotectiveTBD

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentEffect on ActivityObservations
Ethoxy groupIncreased potencyEnhances binding affinity
Fluorine atomModulates lipophilicityImproves membrane permeability
Amino groupCritical for activityEssential for receptor interaction

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key molecular properties influencing bioavailability (e.g., rotatable bonds, polar surface area (PSA), hydrogen-bond donors/acceptors) are critical for comparing this compound with analogs. Below is a comparative analysis:

Table 1: Molecular Properties and Bioavailability Predictions
Compound Name Molecular Weight* Rotatable Bonds PSA (Ų)* H-bond Donors H-bond Acceptors Predicted Bioavailability
Target Compound ~350 4 ~90 1 5 Moderate-High
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione ~250 3 ~60 0 4 High
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione ~300 5 ~100 1 5 Moderate
1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione ~400 12 ~120 0 6 Low

*Estimated values based on substituent contributions.

  • Target Compound : The ethoxy and fluoro substituents balance lipophilicity and polarity. Its PSA (~90 Ų) and four rotatable bonds align with Veber’s criteria (PSA ≤ 140 Ų, ≤10 rotatable bonds) for moderate-high oral bioavailability .
  • 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione : Lower molecular weight, fewer rotatable bonds, and reduced PSA enhance permeation, likely contributing to higher bioavailability .
  • 3-(4’-Aminophenyl) Analog: The amino group increases PSA (~100 Ų) and rotatable bonds, reducing bioavailability compared to the target compound .
  • Sulfur-containing Derivative : The long aliphatic chain introduces excessive rotatable bonds (12) and higher PSA, drastically limiting bioavailability .

Biological Activity

The compound 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 304.34 g/mol
  • CAS Number : Not specified in available literature.

This compound features a pyrrolidine ring substituted with an ethoxy and a fluoro group, contributing to its unique pharmacological properties.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral infections by inhibiting viral replication processes.

  • Case Study : A study demonstrated that certain pyrrolidine derivatives inhibited the activity of NS5B RNA polymerase, crucial for Hepatitis C virus replication, with IC50_{50} values ranging from 31.9 µM to 32.2 µM . While specific data on our compound is limited, the structural similarities suggest potential antiviral activity.

Anticancer Potential

The anticancer potential of similar compounds has been explored extensively. Pyrrolidine derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines by disrupting tubulin polymerization and inducing apoptosis.

  • Research Findings : A study focusing on pyrrolidine derivatives indicated that they could inhibit cell proliferation in breast and lung cancer cell lines with IC50_{50} values below 10 µM . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

Pyrrolidine compounds have been identified as inhibitors of several key enzymes involved in disease processes. The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been linked to anti-inflammatory effects.

  • Example : Compounds with similar structures have shown COX inhibition with IC50_{50} values ranging from 0.20 µM to 0.35 µM, indicating strong anti-inflammatory potential .

Data Table of Biological Activities

Activity Type IC50_{50} Value Reference
Antiviral (NS5B Inhibition)31.9 - 32.2 µM
Anticancer (Cell Proliferation Inhibition)<10 µM
COX Inhibition0.20 - 0.35 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethoxy-phenylamino)-1-(2-fluoro-phenyl)-pyrrolidine-2,5-dione, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with maleic anhydride and 4-ethoxyaniline to form the pyrrolidine-2,5-dione core via cyclization .
  • Step 2 : Introduce the 2-fluoro-phenyl group using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) under inert conditions .
  • Step 3 : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for ethoxy (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet) and fluorophenyl (δ ~7.1–7.4 ppm) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 357.12) and fragmentation patterns .
  • HPLC : Monitor stability under varying pH (e.g., 4–9) and temperature (25–60°C) using a diode-array detector .

Q. How can initial biological activity screening be designed for this compound?

  • Approach :

  • Target Selection : Prioritize enzymes/receptors linked to neurological disorders (e.g., monoamine oxidases, GABA receptors) based on structural analogs .
  • In Vitro Assays : Use fluorometric enzyme inhibition assays (e.g., MAO-B) and MTT-based cell viability tests (e.g., neuroblastoma cell lines) .
  • Controls : Include positive controls (e.g., selegiline for MAO inhibition) and solvent-only blanks .
  • Data Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate with triplicate runs .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding modes?

  • Methods :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Docking : Dock into target proteins (e.g., MAO-B PDB: 2V5Z) with AutoDock Vina, optimizing force fields (AMBER) for fluorophenyl interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and hydrogen-bond dynamics .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Strategy :

  • Analog Synthesis : Replace ethoxy with methoxy or halogen substituents; vary fluorophenyl position (ortho/meta) .
  • Activity Profiling : Test analogs against a panel of targets (e.g., kinases, ion channels) to identify selectivity trends .
  • Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate substituent hydrophobicity (ClogP) with IC50 values .

Q. What experimental designs resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?

  • Resolution Steps :

  • Replicate Studies : Ensure consistent assay conditions (pH, temperature, cell passage number) .
  • Orthogonal Assays : Validate MAO inhibition via radiometric assays if fluorometric data are disputed .
  • Meta-Analysis : Apply statistical models (ANOVA, random-effects) to aggregate data from multiple labs .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

  • Techniques :

  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl peak disappearance) .
  • Isotope Labeling : Use ¹³C-labeled maleic anhydride to track carbon flow during cyclization .
  • Intermediate Trapping : Quench reactions at timed intervals and identify intermediates via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.